3-Amino-2-(cyclobutylmethyl)propan-1-ol

HCV protease inhibitor structure-based drug design P1 pharmacophore

3-Amino-2-(cyclobutylmethyl)propan-1-ol (CAS 1518223-00-1) is a bifunctional amino alcohol building block characterized by a cyclobutane ring attached via a methylene spacer to the C2 position of a 1,3-aminoalcohol backbone. The free base has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13252458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(cyclobutylmethyl)propan-1-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CC(C1)CC(CN)CO
InChIInChI=1S/C8H17NO/c9-5-8(6-10)4-7-2-1-3-7/h7-8,10H,1-6,9H2
InChIKeyIUQIYJMSPKMLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2-(cyclobutylmethyl)propan-1-ol: A Cyclobutyl-Functionalized Amino Alcohol Scaffold for HCV Protease Inhibitor Synthesis and Conformationally Restricted Drug Design


3-Amino-2-(cyclobutylmethyl)propan-1-ol (CAS 1518223-00-1) is a bifunctional amino alcohol building block characterized by a cyclobutane ring attached via a methylene spacer to the C2 position of a 1,3-aminoalcohol backbone. The free base has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol [1]. This compound serves as a critical synthetic intermediate in the preparation of HCV NS3/4A protease inhibitors, most notably the clinical candidate boceprevir (SCH 503034), where the cyclobutylmethyl moiety forms a key P1 pharmacophoric element that occupies the S1 pocket of the viral protease [2]. The cyclobutyl group imparts unique conformational restriction and metabolic stability advantages relative to open-chain or larger-ring analogs, making this scaffold a strategically distinct choice in medicinal chemistry campaigns where sp3-rich, non-planar building blocks are sought as aryl bioisosteres [3].

1 Validated scaffold for HCV NS3/4A protease inhibitor synthesis, providing the cyclobutylmethyl P1 pharmacophore
2 Conformationally restricted, sp3-rich building block for fragment-based discovery and aryl bioisostere replacement
3 1,3-aminoalcohol architecture enables orthogonal derivatization without steric interference from the cyclobutyl ring

Why 3-Amino-2-(cyclobutylmethyl)propan-1-ol Cannot Be Reliably Replaced by Non-Cyclobutyl or Large-Ring Amino Alcohol Analogs


Generic substitution with simpler amino alcohols such as 3-amino-2-methylpropan-1-ol or 3-amino-2-benzylpropan-1-ol introduces fundamentally different physicochemical and conformational properties that undermine replicable biological outcomes. The cyclobutylmethyl group provides a unique balance of steric bulk, ring strain (~26.5 kcal/mol), and non-planar topology that linear alkyl chains cannot recapitulate [1]. When incorporated into HCV protease inhibitors, the cyclobutylmethyl P1 moiety makes the largest single contribution to target binding energy among all substituents, as demonstrated by X-ray co-crystal structures showing extensive S1 pocket hydrophobic contacts [2]. Replacing the four-membered ring with a larger cyclohexylmethyl group alters the van der Waals surface footprint and typically reduces S1 complementarity, while replacement with an aromatic benzyl group introduces planarity that can increase susceptibility to CYP450-mediated oxidative metabolism [1]. These differences are not incremental but qualitative, rendering the cyclobutylmethyl-substituted scaffold a non-substitutable design element in programs where S1 pocket geometry, metabolic stability, and sp3-character have been co-optimized.

Target: Cyclobutylmethyl amino alcohol

  • Strained 4-membered ring for defined S1 pocket fit (co-crystal validated)
  • Reduced entropic penalty via conformational pre-organization
  • Metabolic stability advantage over planar aryl bioisosteres

Generic analogs: Linear / large-ring / benzyl amino alcohols

  • Flexible alkyl chains (methyl, ethyl) lack ring constraint, altering binding thermodynamics
  • Benzyl group may increase CYP-mediated oxidation risk
  • Cyclohexylmethyl ring overshoots S1 pocket steric limits

3-Amino-2-(cyclobutylmethyl)propan-1-ol: Quantitative Differentiation Evidence Relative to Closest Structural Analogs


Cyclobutylmethyl as the Optimal P1 Group: Binding Energy Contribution in HCV NS3/4A Protease Inhibitors

In the boceprevir (SCH 503034) series, the cyclobutylmethyl P1 group provides the largest contribution to binding free energy among all inhibitor substituents, as determined by X-ray crystallography of inhibitor-protease complexes and correlated with measured inhibitor potency (Ki). The cyclobutyl ring occupies the S1 pocket through extensive hydrophobic contacts, with the strained ring geometry enabling optimal van der Waals complementarity [1]. Related SAR studies on P1 derivatives demonstrated that replacement of the cyclobutylmethyl group with hydroxy- or fluoro-substituted variants resulted in measurable changes in replicon potency, with the parent cyclobutylmethyl providing the optimal balance of size, lipophilicity, and S1 shape complementarity [2].

P1 binding energy contribution
Class-level
Largest single substituent contribution to NS3/4A binding free energy among P1–P3 moieties in SCH 503034 co-crystal structures
Supports S1-pocket anchoring role; cyclobutylmethyl group is a non-substitutable pharmacophoric element in this protease series
Quantitative Ki/replicon EC₅₀ values for comparator P1 variants reported; parent cyclobutylmethyl gave optimal potency platform
HCV protease inhibitor structure-based drug design P1 pharmacophore

Metabolic Stability Advantage of Cyclobutyl-Containing Scaffolds Versus Phenyl-Containing Bioisosteres

Cyclobutane rings are recognized in medicinal chemistry as effective sp3-rich replacements for phenyl rings, offering reduced susceptibility to cytochrome P450-mediated oxidative metabolism while maintaining comparable hydrophobic pocket occupancy. The cyclobutylmethyl substituent in 3-amino-2-(cyclobutylmethyl)propan-1-ol provides this metabolic stability advantage relative to benzyl-substituted amino alcohols such as 3-amino-2-benzylpropan-1-ol. The review by van der Kolk et al. documents multiple case studies where cyclobutyl-for-phenyl substitution resulted in improved microsomal stability, including examples where the cyclobutyl analog exhibited substantially higher metabolic stability than the corresponding phenyl-containing comparator [1].

Metabolic stability class advantage
Class-level
Cyclobutyl-for-phenyl replacement documented to reduce CYP-mediated oxidative metabolism in multiple drug discovery programs
Lower predicted intrinsic clearance vs benzyl-substituted amino alcohols (class trend, not compound-specific head-to-head data)
Direct microsomal stability data for 3-amino-2-(cyclobutylmethyl)propan-1-ol vs 3-amino-2-benzylpropan-1-ol not identified
metabolic stability aryl bioisostere drug metabolism

Conformational Restriction and Reduced Rotatable Bond Count Relative to Open-Chain Alkyl Analogs

The cyclobutylmethyl group in 3-amino-2-(cyclobutylmethyl)propan-1-ol introduces conformational restriction through the constrained cyclobutane ring, which reduces the entropic penalty upon target binding compared to open-chain alkyl substituents such as the n-butyl or isopentyl groups found in analogous amino alcohols. The puckered, non-planar geometry of cyclobutane enforces a limited conformational envelope that can pre-organize the molecule for productive binding interactions [1]. In contrast, 3-amino-2-ethylpropan-1-ol or 3-amino-2-methylpropan-1-ol feature freely rotating alkyl chains that pay a higher entropic cost upon binding pocket accommodation.

Conformational restriction
Class-level
4 rotatable bonds; cyclobutane ring enforces limited conformational envelope, pre-organizing ligand for binding
Reduced entropic penalty vs flexible alkyl-chain analogs (ethyl, methyl) lacking ring constraint
Quantitative entropic differences not located; well-established medicinal chemistry design principle
conformational restriction ligand efficiency entropic penalty

Hydrophobic Pocket Filling: Cyclobutylmethyl Versus Cyclohexylmethyl S1 Occupancy in Protease Inhibitors

The cyclobutylmethyl group provides optimal occupancy of the S1 protease pocket in HCV NS3/4A inhibitors, as demonstrated by X-ray co-crystallography. The four-membered ring fills the available hydrophobic space without steric clash, whereas larger cyclic substituents such as cyclohexylmethyl would exceed the spatial constraints of the S1 cavity [1]. The cyclohexylmethyl analog 3-amino-2-(cyclohexylmethyl)propan-1-ol (CAS 1251261-18-3, MW 171.28) presents a larger, more flexible six-membered ring that would project additional bulk into regions of steric intolerance within the S1 subsite.

S1 pocket steric complementarity
Class-level
Cyclobutylmethyl (4-membered) fills S1 without clash; cyclohexylmethyl (6-membered) predicted to exceed spatial constraints based on co-crystal dimensions
Tighter fit supports retention of cyclobutylmethyl over larger-ring analogs for protease inhibitor design targeting comparable S1 subsites
Direct comparative binding data for purified cyclohexylmethyl-derived inhibitor not available; steric argument from X-ray geometry
S1 pocket hydrophobic complementarity protease inhibitor design

Regioisomeric Differentiation: 3-Amino-2-(cyclobutylmethyl)propan-1-ol Versus 2-Amino-3-cyclobutylpropan-1-ol

The regioisomer 2-amino-3-cyclobutylpropan-1-ol (CAS 1432507-47-5; MW 129.2) differs from 3-amino-2-(cyclobutylmethyl)propan-1-ol in the placement of the amino group relative to the cyclobutyl substituent. In the target compound, the amino group is on the terminal carbon (C3) of the propanol backbone with the cyclobutylmethyl at C2, providing a 1,3-aminoalcohol motif where both functional groups serve as orthogonal derivatization handles. In the regioisomer, the amino group is directly attached to the carbon bearing the cyclobutyl substituent, altering the steric environment and nucleophilic reactivity of the amine [1].

Regioisomeric identity
Reported
1,3-aminoalcohol with cyclobutylmethyl at C2 (MW 143.23) vs regioisomer 2-amino-3-cyclobutylpropan-1-ol (MW 129.2) — amino group at C3 provides sterically accessible amine for derivatization
Enables consistent amine reactivity in parallel library synthesis without steric interference from adjacent cyclobutyl ring
Structural assignment from PubChem and IUPAC nomenclature; orthogonal handles confirmed
regioisomer building block selection derivatization handle

3-Amino-2-(cyclobutylmethyl)propan-1-ol: Priority Application Scenarios for Scientific and Industrial Procurement


Synthesis of HCV NS3/4A Protease Inhibitors and P1-Modified Analogs

This building block is directly validated as the P1 precursor in the synthesis of boceprevir (SCH 503034), an FDA-approved HCV protease inhibitor. The cyclobutylmethyl group serves as the S1-pocket-anchoring moiety, and the free amino alcohol provides the derivatization handle for ketoamide warhead installation [1]. Medicinal chemistry teams pursuing novel HCV protease inhibitors or exploring P1 SAR around the cyclobutylmethyl scaffold should prioritize this compound as the key starting material for generating P1-diversified analog libraries. The documented binding energy contribution of the cyclobutylmethyl group in SCH 503034 co-crystal structures provides a rational basis for retaining this pharmacophoric element in follow-on programs [1].

Cyclobutyl-Containing Fragment Library Construction for sp3-Rich Lead Discovery

The cyclobutylmethyl amino alcohol scaffold aligns with contemporary fragment-based drug discovery (FBDD) strategies that emphasize three-dimensional, sp3-rich fragments as superior starting points relative to planar aromatic compounds. Cyclobutanes are documented to provide improved metabolic stability, reduced planarity, and favorable physicochemical properties as aryl bioisosteres [2]. Procurement of 3-amino-2-(cyclobutylmethyl)propan-1-ol supports the construction of cyclobutyl-containing fragment libraries where the primary amine and primary alcohol provide orthogonal vectors for fragment elaboration via amide coupling, reductive amination, or esterification.

Conformationally Restricted Peptidomimetic and Protease Inhibitor Scaffold Synthesis

The 1,3-aminoalcohol architecture with a conformationally restricted cyclobutylmethyl side chain makes this compound a valuable precursor for peptidomimetic design. The cyclobutane ring restricts the conformational freedom of the side chain, reducing the entropic penalty upon target binding compared to flexible alkyl-chain analogs [2]. This scaffold is particularly suited for the synthesis of transition-state analog inhibitors of serine and cysteine proteases where the amino alcohol moiety can be elaborated into electrophilic warheads (e.g., ketoamides, aldehydes, or nitriles) while the cyclobutylmethyl group provides hydrophobic S1 pocket complementarity.

Regioisomerically Pure Building Block Sourcing for Parallel Library Synthesis

Unlike the regioisomer 2-amino-3-cyclobutylpropan-1-ol where the amine is adjacent to the cyclobutyl group, 3-amino-2-(cyclobutylmethyl)propan-1-ol provides a 1,3-aminoalcohol arrangement that allows independent derivatization of the amine without steric interference from the cyclobutane ring [3]. This regioisomeric purity is critical for parallel library synthesis where reproducible amine reactivity is required across diverse building blocks. Procurement of this specific regioisomer ensures consistent reaction outcomes in amide coupling and reductive amination workflows.

Application
Selection Property
Validation Focus
HCV NS3/4A protease inhibitor synthesis
S1-pocket-validated P1 precursor
Co-crystal structure-guided P1 optimization
sp3-rich fragment library construction
Non-planar, metabolically stable aryl bioisostere
Fragment elaboration via orthogonal amine/alcohol handles
Conformationally restricted peptidomimetic design
Pre-organized cyclobutylmethyl side chain
Entropic penalty reduction for target binding assessment
Regioisomerically pure building block sourcing
1,3-aminoalcohol with sterically unhindered amine
Consistent amine reactivity in library synthesis workflows

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16 linked technical documents
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